3-Tert-butyl-5-hydroxybenzaldehyde
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Overview
Description
3-Tert-butyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, featuring a tert-butyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, influencing cellular processes .
Mode of Action
Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets .
Biochemical Pathways
Benzaldehyde derivatives can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (17823) suggests it may have suitable properties for absorption and distribution .
Result of Action
It’s known that benzaldehyde derivatives can have various biological effects, such as anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Tert-butyl-5-hydroxybenzaldehyde. For instance, the compound is air-sensitive and should be stored at room temperature . These conditions can affect the compound’s stability and, consequently, its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tert-butyl-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylphenol with formaldehyde in the presence of a base, followed by oxidation to form the aldehyde group. Another method includes the use of ethylbromide and 2-tert-butylphenol to synthesize the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The compound is often produced in bulk for use in various industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-hydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products:
Oxidation: 3-Tert-butyl-5-hydroxybenzoic acid.
Reduction: 3-Tert-butyl-5-hydroxybenzyl alcohol.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
3-Tert-butyl-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of antioxidants and other industrial chemicals.
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound has similar structural features but with an additional tert-butyl group and a hydroxyl group at different positions.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar in structure but with the tert-butyl and hydroxyl groups at different positions.
3-tert-Butyl-2-hydroxybenzaldehyde: Another isomer with the tert-butyl and hydroxyl groups at different positions.
Uniqueness: 3-Tert-butyl-5-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its specific arrangement of functional groups makes it suitable for particular synthetic applications and research studies.
Properties
IUPAC Name |
3-tert-butyl-5-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-8(7-12)5-10(13)6-9/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJJGRVUCJCFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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